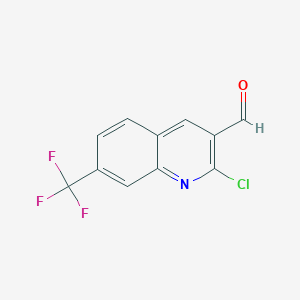
2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde
描述
2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and physicochemical properties .
作用机制
Target of Action
It is known that quinoline derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde .
生化分析
Biochemical Properties
2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds with pharmacological activities . It interacts with enzymes such as L-proline, which acts as a catalyst in the formation of quinoline derivatives . The compound’s interactions with proteins and other biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on these molecules. This reactivity is crucial for its role in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes. These interactions can result in changes in cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, forming stable complexes that alter their activity . For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, respectively. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, potentially leading to changes in cell function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes dramatically at certain dosage levels, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall activity and toxicity, as well as its effects on metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion, depending on its physicochemical properties. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can also influence its overall activity and toxicity, as different tissues may exhibit varying levels of uptake and accumulation.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes. The subcellular localization of the compound can determine its specific effects on cellular function and viability.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which involves the reaction of a quinoline derivative with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . The trifluoromethyl group can be introduced using reagents like ClCF2CO2Me (methyl chlorodifluoroacetate) in the presence of a catalyst such as CuI (copper iodide) and KF (potassium fluoride) under reflux conditions .
Industrial Production Methods
Industrial production methods for 2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde may involve large-scale adaptations of the laboratory synthesis routes. These methods often focus on optimizing reaction conditions to improve yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: 2-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid.
Reduction: 2-Chloro-7-(trifluoromethyl)quinoline-3-methanol.
科学研究应用
2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including potential antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in the development of fluorescent probes and imaging agents for studying biological processes at the molecular level.
Materials Science: It is employed in the synthesis of advanced materials, such as liquid crystals and organic semiconductors.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and insecticides.
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the trifluoromethyl group, which may result in lower biological activity.
7-(Trifluoromethyl)quinoline-3-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and selectivity in chemical reactions.
Uniqueness
2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde is unique due to the presence of both the chlorine and trifluoromethyl groups, which confer distinct physicochemical properties and biological activities. The combination of these functional groups enhances the compound’s potential for various applications in medicinal chemistry, biological studies, materials science, and agriculture .
属性
IUPAC Name |
2-chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO/c12-10-7(5-17)3-6-1-2-8(11(13,14)15)4-9(6)16-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQTZOWCOJIVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


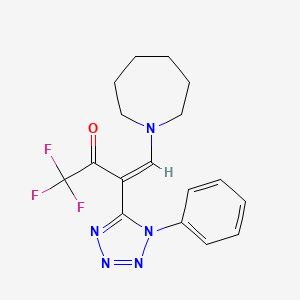
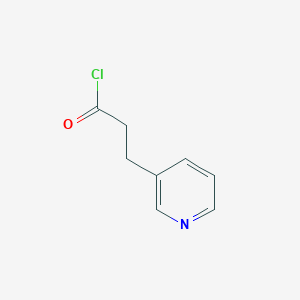
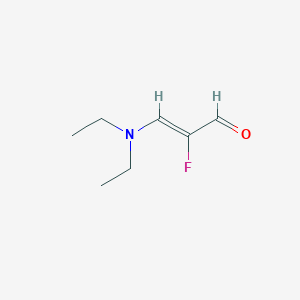
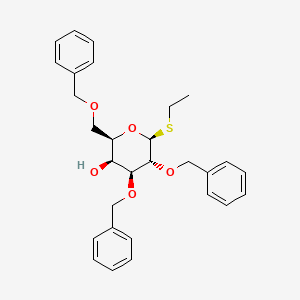



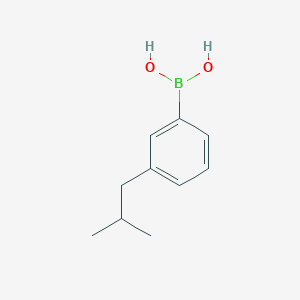
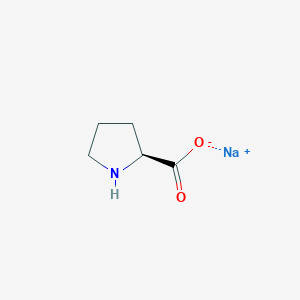
![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)
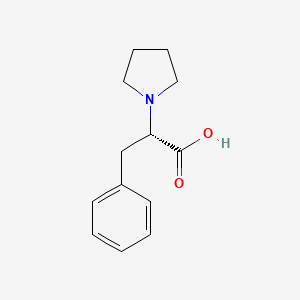
![ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate](/img/structure/B3040085.png)
![2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B3040086.png)

